N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetamide
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Overview
Description
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrolidine ring, a pyrimidoindazole core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the formation of the pyrimidoindazole core. The final step involves the acylation of the intermediate compound to introduce the acetamide group. Common reagents used in these reactions include ethylamine, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: This compound has a similar pyrrolidine ring but differs in the core structure and functional groups.
(1-ETHYLPYRROLIDIN-2-YL)-N-METHYLMETHANAMINE: This compound shares the pyrrolidine ring but lacks the pyrimidoindazole core and acetamide group.
Uniqueness
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE is unique due to its combination of the pyrrolidine ring, pyrimidoindazole core, and acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetamide |
InChI |
InChI=1S/C20H25N5O2/c1-3-24-10-6-7-14(24)12-21-18(26)11-16-13(2)22-19-15-8-4-5-9-17(15)23-25(19)20(16)27/h4-5,8-9,14,23H,3,6-7,10-12H2,1-2H3,(H,21,26) |
InChI Key |
KHDCXXPOQAEKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2=C(N=C3C4=CC=CC=C4NN3C2=O)C |
Origin of Product |
United States |
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